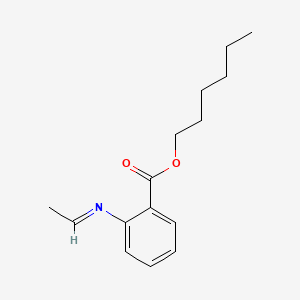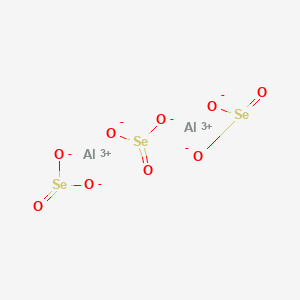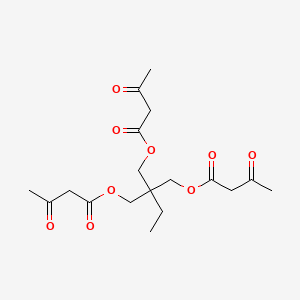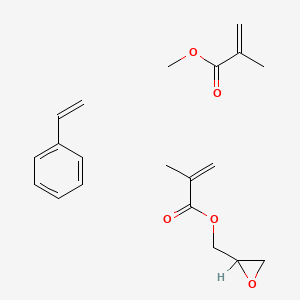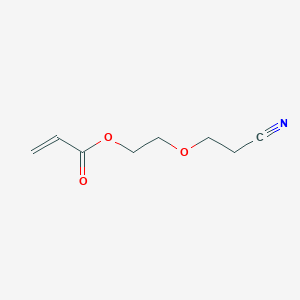
2-(2-Cyanoethoxy)ethyl acrylate
Descripción general
Descripción
“2-(2-Cyanoethoxy)ethyl acrylate” is a compound with the molecular formula C8H11NO3 . It has gained attention in recent years for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “2-(2-Cyanoethoxy)ethyl acrylate” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 169.07389321 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Cyanoethoxy)ethyl acrylate” include a molecular weight of 169.18 g/mol, a topological polar surface area of 59.3 Ų, and a complexity of 192 . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 7 rotatable bonds .
Aplicaciones Científicas De Investigación
Polymer Synthesis and Modification
2-(2-Cyanoethoxy)ethyl acrylate: is utilized in the synthesis of polymers with specific properties. It can be copolymerized with other monomers to create polymers that have enhanced flexibility, toughness, and transparency. These polymers can be further modified to introduce additional functional groups that can be used for cross-linking or to create side chains that impart unique physical and chemical properties .
Biomedical Applications
In the biomedical field, this acrylate finds applications in the creation of hydrogels, contact lenses, and bone cements. Its ability to form polymers that are biocompatible and have suitable mechanical properties makes it valuable for medical devices and implants that require precision and reliability .
Coatings and Adhesives
The acrylate is also a key component in the formulation of coatings and adhesives. It contributes to the durability and adhesion properties of paints and coatings, making them suitable for various industrial and consumer applications. In adhesives, it helps in achieving the desired viscosity and bonding strength .
Drug Delivery Systems
Researchers are exploring the use of 2-(2-Cyanoethoxy)ethyl acrylate in drug delivery systems. The polymers formed from this acrylate can encapsulate drugs, protecting them from degradation and controlling their release over time. This is particularly useful in targeted therapies where the drug needs to be released at a specific site within the body .
Optical Materials
Due to its optical clarity, the acrylate is used in the production of optical materials. These materials are essential in devices where light transmission and clarity are critical, such as in lenses and optical fibers .
Sensor Technology
The functional groups in 2-(2-Cyanoethoxy)ethyl acrylate make it suitable for sensor technology. Polymers derived from this acrylate can be engineered to react to specific stimuli, such as changes in pH, temperature, or the presence of certain chemicals, making them useful in various sensing applications .
Propiedades
IUPAC Name |
2-(2-cyanoethoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-8(10)12-7-6-11-5-3-4-9/h2H,1,3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSMWDVLDUDINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00999086 | |
| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanoethoxy)ethyl acrylate | |
CAS RN |
7790-03-6 | |
| Record name | 2-(2-Cyanoethoxy)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Cyanoethoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00999086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-CYANOETHOXY)ETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78475AG5H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Benzothiazolesulfonic acid, 2-[4-[2-[6-[[[[4-(acetylamino)phenyl]amino]carbonyl]amino]-1-hydroxy-3-sulfo-2-naphthalenyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:3)](/img/structure/B1620128.png)
![Ethanaminium, 2-[[2-cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-1-oxo-2-propen-1-yl]oxy]-N,N,N-trimethyl-, chloride (1:1)](/img/structure/B1620131.png)
